molecular formula C7H4F6OS B1444509 2-Fluoro-5-(pentafluorosulfur)benzaldehyde CAS No. 1240257-02-6

2-Fluoro-5-(pentafluorosulfur)benzaldehyde

Cat. No.: B1444509
CAS No.: 1240257-02-6
M. Wt: 250.16 g/mol
InChI Key: LWVYGZGWRNJVBG-UHFFFAOYSA-N
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Description

2-Fluoro-5-(pentafluorosulfur)benzaldehyde (CAS: 1240257-02-6, molecular formula: C₇H₃F₆OS) is a fluorinated aromatic aldehyde characterized by a fluorine atom at the 2-position and a pentafluorosulfur (SF₅) group at the 5-position of the benzaldehyde ring. The SF₅ group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties to the compound.

Properties

IUPAC Name

2-fluoro-5-(pentafluoro-λ6-sulfanyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6OS/c8-7-2-1-6(3-5(7)4-14)15(9,10,11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVYGZGWRNJVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde typically involves the introduction of the fluorine and pentafluorosulfur groups onto a benzaldehyde precursor. One common method involves the reaction of 2-fluorobenzaldehyde with sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the successful incorporation of the pentafluorosulfur group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process. The final product is purified using techniques such as distillation or recrystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pentafluorosulfur)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-5-(pentafluorosulfur)benzaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorine and pentafluorosulfur groups can influence the compound’s reactivity and binding affinity to various biomolecules. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects and Molecular Properties

The SF₅ group distinguishes this compound from analogs with other substituents (e.g., CF₃, Cl, CH₃). Key comparisons include:

Table 1: Structural and Physical Properties of Analogous Benzaldehydes
Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key Properties
2-Fluoro-5-(pentafluorosulfur)benzaldehyde 2-F, 5-SF₅ C₇H₃F₆OS 1240257-02-6 266.16 High electronegativity, thermal stability
3-Fluoro-5-(pentafluorosulfur)benzaldehyde 3-F, 5-SF₅ C₇H₃F₆OS 1240257-92-4 266.16 Similar electronic effects but altered regiochemistry
2-Methyl-5-(pentafluorosulfur)benzaldehyde 2-CH₃, 5-SF₅ C₈H₅F₅OS 623943-54-4 256.18 Reduced electron withdrawal due to methyl group
3-Chloro-5-(pentafluorosulfur)benzaldehyde 3-Cl, 5-SF₅ C₇H₄ClF₅OS 1240257-88-8 266.62 Increased molecular weight and steric bulk
2-Fluoro-5-(trifluoromethyl)benzaldehyde 2-F, 5-CF₃ C₈H₄F₄O 89763-93-9 192.11 Lower electronegativity vs. SF₅
Key Observations:
  • Electron-Withdrawing Effects : The SF₅ group is more electronegative than CF₃ or Cl, leading to stronger deactivation of the aromatic ring. This enhances resistance to electrophilic substitution but increases susceptibility to nucleophilic attack .
  • Thermal Stability : SF₅-containing compounds generally exhibit higher thermal stability compared to CF₃ analogs due to stronger sulfur-fluorine bonds .

Challenges and Limitations

  • Synthesis Complexity : SF₅Br is less readily available than CF₃ reagents, complicating large-scale production .
  • Solubility : The high electronegativity of SF₅ may reduce solubility in polar solvents, requiring formulation optimization .

Biological Activity

2-Fluoro-5-(pentafluorosulfur)benzaldehyde (CAS No. 1240257-02-6) is an organic compound characterized by its unique molecular structure, which includes a fluorine atom and a pentafluorosulfur group attached to a benzaldehyde core. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The molecular formula for this compound is C7H4F6OS. Its distinctive functional groups contribute to its chemical reactivity and biological interactions. The compound can undergo various reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its applications in synthesis and biological activity exploration.

The biological activity of this compound is largely influenced by its interaction with specific biomolecules. The fluorine and pentafluorosulfur groups can modify the compound's reactivity and binding affinity to various targets, potentially leading to therapeutic effects. The exact molecular targets and pathways involved in its action require further investigation but may include modulation of enzyme activities and receptor interactions .

Biological Activity Studies

Research on the biological activity of this compound has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's. In particular, compounds with similar structures have been shown to exhibit inhibitory activity against BACE-1 (beta-site APP-cleaving enzyme 1), which is crucial in the production of amyloid-beta proteins associated with Alzheimer's disease .

Case Studies

  • Alzheimer's Disease Research : A pharmaceutical composition that includes compounds resembling this compound has demonstrated efficacy in reducing amyloid-beta production, suggesting that this compound may play a role in neuroprotective strategies against Alzheimer's disease .
  • Adrenergic Receptor Activity : Similar fluorinated compounds have shown varying affinities for alpha and beta-adrenergic receptors, indicating that the presence of fluorine atoms can significantly alter receptor binding properties. This suggests that this compound could also exhibit unique interactions with adrenergic pathways .

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-FluorobenzaldehydeContains one fluorine atomModerate activity on adrenergic receptors
5-(Pentafluorosulfur)benzaldehydeContains pentafluorosulfur groupPotential neuroprotective effects
2-Fluoro-5-(trifluoromethyl)benzaldehydeCombination of fluorine substituentsVarying receptor affinities

This table illustrates how the unique combination of functional groups in this compound may confer distinct biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-5-(pentafluorosulfur)benzaldehyde
Reactant of Route 2
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